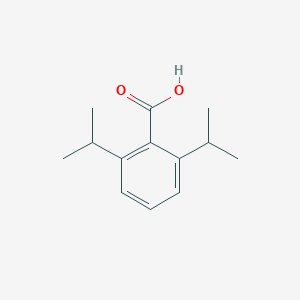

2,6-Diisopropylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGSHYCQQNNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474759 | |

| Record name | 2,6-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92035-95-5 | |

| Record name | 2,6-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-diisopropylbenzoic acid. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physical and Chemical Properties

This compound, a substituted aromatic carboxylic acid, possesses distinct physical characteristics that are crucial for its handling, formulation, and application in various scientific contexts. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 116-118 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 294.5 ± 29.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 3.08 ± 0.10 | ChemicalBook[2] |

| CAS Number | 92035-95-5 | PubChem[1] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to ensure the sample is compact.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. For high-melting solids like this compound, boiling point is often predicted as it can be difficult to measure without decomposition. However, a general method for experimental determination is provided.

Protocol: Micro-Reflux Method

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed in a small test tube with a boiling chip.

-

Apparatus Setup: The test tube is clamped within a heating block. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.

-

Heating: The sample is heated gently until it boils and a ring of condensing vapor is observed on the walls of the test tube, level with the thermometer bulb.

-

Measurement: The temperature is recorded when the thermometer reading stabilizes while the liquid is gently refluxing. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.[4][5]

Solubility is a crucial parameter in drug development, affecting absorption and bioavailability. A general protocol for determining solubility in various solvents is outlined below.

Protocol: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[6]

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Sample Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.[6]

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[6] This concentration represents the solubility of the compound in that solvent at the specified temperature.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

-

Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]

Synthesis and Purification Workflow

A general workflow for the synthesis and purification of an aromatic carboxylic acid like this compound is depicted below. This typically involves the carboxylation of a corresponding Grignard or organolithium reagent, followed by purification.

Caption: General workflow for the synthesis and purification of an aromatic carboxylic acid.

Relevant Biological Signaling Pathway

As an aromatic hydrocarbon derivative, this compound has the potential to interact with cellular pathways that respond to such compounds. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of cellular responses to a wide range of aromatic hydrocarbons.[2][9][10]

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. This compound | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 3. thinksrs.com [thinksrs.com]

- 4. chemconnections.org [chemconnections.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2,6-Diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. The document details its chemical structure, formula, and key physicochemical properties. It outlines potential synthetic routes and provides detailed information on its spectroscopic characteristics, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Furthermore, this guide explores the limited available information on its biological activities and potential applications in drug development, primarily as a reference standard and impurity in the synthesis of the anesthetic agent propofol.

Chemical Structure and Formula

This compound is an organic compound with the systematic IUPAC name 2,6-di(propan-2-yl)benzoic acid . Its chemical structure consists of a benzene ring substituted with a carboxylic acid group and two isopropyl groups at the ortho positions. This significant steric hindrance imposed by the bulky isopropyl groups adjacent to the carboxyl moiety influences its chemical reactivity and physical properties.

Molecular Formula: C₁₃H₁₈O₂

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 206.28 g/mol | |

| CAS Number | 92035-95-5 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 116-118 °C | |

| Boiling Point (Predicted) | 294.5 ± 29.0 °C | |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.09 | |

| LogP (Predicted) | 3.8 | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general organic chemistry principles, two plausible synthetic routes are the Grignard carboxylation of a corresponding aryl halide and the oxidation of 2,6-diisopropylbenzaldehyde.

Experimental Protocol: Grignard Carboxylation of 2,6-Diisopropylbromobenzene

This method involves the formation of a Grignard reagent from 2,6-diisopropylbromobenzene, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup.

Materials:

-

2,6-Diisopropylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid (HCl)

-

Iodine crystal (as initiator)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 2,6-diisopropylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 2,6-diisopropylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

-

Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.

-

-

Work-up and Purification:

-

Slowly add a mixture of crushed ice and concentrated HCl to the reaction mixture to hydrolyze the magnesium salt and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. The organic layer containing the benzoic acid will separate from the aqueous layer.

-

Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

-

Caption: Grignard carboxylation workflow.

Experimental Protocol: Oxidation of 2,6-Diisopropylbenzaldehyde

This method involves the oxidation of the corresponding aldehyde to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Pinnick oxidation conditions.

Materials:

-

2,6-Diisopropylbenzaldehyde

-

Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂) and a chlorine scavenger (e.g., 2-methyl-2-butene)

-

Sodium hydroxide (NaOH) or a suitable buffer

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for KMnO₄ oxidation)

-

Suitable organic solvent (e.g., acetone, t-butanol)

Procedure (using KMnO₄):

-

Dissolve 2,6-diisopropylbenzaldehyde in a suitable solvent like acetone.

-

Slowly add a solution of potassium permanganate in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Filter off the manganese dioxide and wash it with a small amount of the solvent.

-

Acidify the filtrate with dilute sulfuric acid or hydrochloric acid to precipitate the this compound.

-

If excess permanganate was used, add a solution of sodium bisulfite to destroy it before acidification.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

Caption: Oxidation of aldehyde workflow.

Spectroscopic Data

The following sections provide expected spectroscopic data for this compound based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show the following signals:

-

Aromatic Protons (3H): A multiplet or two distinct signals in the aromatic region (δ 7.0-7.5 ppm). The proton at the 4-position (para to the carboxyl group) will likely appear as a triplet, and the two protons at the 3- and 5-positions (meta to the carboxyl group) will appear as a doublet.

-

Isopropyl CH Protons (2H): A septet in the upfield region (δ 3.0-3.5 ppm) due to coupling with the six methyl protons.

-

Isopropyl CH₃ Protons (12H): A doublet in the far upfield region (δ 1.1-1.3 ppm) due to coupling with the single methine proton.

-

Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (δ 10-13 ppm), which is typically exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum is expected to show the following signals:

-

Carboxylic Carbonyl Carbon (C=O): A signal in the downfield region (δ 170-180 ppm).

-

Aromatic Carbons (6C): Four distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the carboxyl group (C1) and the carbons attached to the isopropyl groups (C2, C6) will be quaternary and may have lower intensities. The carbons at the 3, 5, and 4 positions will appear as CH signals.

-

Isopropyl Methine Carbon (CH): A signal in the aliphatic region (δ 30-40 ppm).

-

Isopropyl Methyl Carbons (CH₃): A signal in the upfield aliphatic region (δ 20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the isopropyl groups will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1720-1680 cm⁻¹ for the carbonyl group of the carboxylic acid dimer.

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1600-1450 cm⁻¹ corresponding to the benzene ring.

-

C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region (1300-900 cm⁻¹) associated with C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks:

-

Loss of a methyl group (-CH₃): A peak at m/z = 191.

-

Loss of an isopropyl group (-CH(CH₃)₂): A peak at m/z = 163.

-

Loss of a carboxyl group (-COOH): A peak at m/z = 161.

-

McLafferty rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from an isopropyl group to the carbonyl oxygen, followed by cleavage, could lead to characteristic fragment ions.

-

Biological Activity and Drug Development Applications

The biological activity of this compound has not been extensively studied. Its primary role in the pharmaceutical industry is as a certified reference material and a known impurity in the synthesis of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.

While there is limited direct evidence for the biological activity of this compound, studies on structurally related benzoic acid derivatives suggest potential areas for investigation:

-

Anti-inflammatory and Analgesic Activity: Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The sterically hindered nature of this compound might influence its ability to bind to the active sites of these enzymes.

-

Antimicrobial Activity: Some substituted benzoic acids have shown antimicrobial activity.

-

Cytotoxicity: The cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines have been reported, suggesting a potential, albeit likely weak, anticancer activity.

Further research is required to elucidate any specific biological activities of this compound and to determine if it has any therapeutic potential beyond its current use as a reference standard. No specific signaling pathways modulated by this compound have been identified to date.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While detailed, published experimental protocols for its synthesis are scarce, standard organic synthesis methodologies such as Grignard carboxylation and aldehyde oxidation are applicable. Its spectroscopic characteristics can be predicted with a reasonable degree of accuracy based on its structure. Currently, its primary application in the pharmaceutical sector is as a reference standard for quality control in the production of propofol. The exploration of its potential biological activities remains an open area for future research. This guide provides a foundational resource for scientists and researchers working with or interested in this sterically hindered aromatic carboxylic acid.

2,6-diisopropylbenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. The document details its chemical identity, physicochemical properties, and known applications, with a focus on its relevance in research and pharmaceutical development. While detailed experimental and biological data are limited in publicly available literature, this guide consolidates the existing information and outlines plausible synthetic strategies.

Core Chemical Identity

This compound is an organic compound characterized by a benzoic acid core substituted with two isopropyl groups at the ortho positions. This substitution pattern results in significant steric hindrance around the carboxylic acid group, influencing its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 92035-95-5[1][2][3] |

| Molecular Formula | C₁₃H₁₈O₂[1][4] |

| IUPAC Name | 2,6-di(propan-2-yl)benzoic acid[4] |

| Synonyms | 2,6-Bis(1-methylethyl)benzoic acid, Propofol impurity M |

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical characteristics. The presence of the bulky isopropyl groups and the polar carboxylic acid moiety results in a molecule with moderate lipophilicity.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 206.28 g/mol | [1][4] |

| Appearance | White to off-white solid | General knowledge |

| Boiling Point (Predicted) | 294.5 ± 29.0 °C | LookChem |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | LookChem |

| GHS Hazard Statement | H302: Harmful if swallowed | [4] |

Synthesis and Manufacturing

Plausible Synthetic Pathway: Carboxylation of 1,3-Diisopropylbenzene

A logical approach to the synthesis of this compound involves the ortho-carboxylation of 1,3-diisopropylbenzene. This could potentially be achieved through a two-step process:

-

Ortho-Lithiation: Directed ortho-lithiation of 1,3-diisopropylbenzene using a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The directing group in this case would be one of the isopropyl groups, though this is not a strong directing group for lithiation, making this a challenging step.

-

Carboxylation: Quenching of the resulting aryllithium species with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired this compound.

Applications in Research and Drug Development

The documented applications of this compound are primarily centered on its use as a reference standard in analytical chemistry.

Pharmaceutical Reference Standard

This compound is recognized as an impurity of Propofol, a widely used intravenous anesthetic agent.[2] As such, it serves as a critical reference standard for the development and validation of analytical methods (AMV) and for quality control (QC) in the manufacturing of Propofol.[2][3] Its availability with comprehensive characterization data is essential for regulatory submissions such as Abbreviated New Drug Applications (ANDAs).[2]

Potential as a Synthetic Intermediate

Due to its sterically hindered nature, this compound could potentially serve as a precursor for the synthesis of sterically demanding ligands used in catalysis or as a building block for novel molecular architectures. The bulky 2,6-diisopropylphenyl moiety is a common feature in N-heterocyclic carbene (NHC) ligands, which are valued for their ability to stabilize reactive metal centers and promote challenging catalytic transformations. However, the direct use of this compound for these purposes is not well-documented in the current literature.

Biological Activity and Signaling Pathways

There is a notable lack of information in the scientific literature regarding the biological activity and pharmacological profile of this compound. Studies on related dihydroxybenzoic acid isomers have indicated that the substitution pattern significantly influences biological effects, with some isomers exhibiting weak antioxidant or antimicrobial properties. For instance, 2,6-dihydroxybenzoic acid has been reported to have poor biological performance.[8] Based on the available data, this compound has not been identified as a modulator of any specific signaling pathways.

Experimental Protocols

As previously mentioned, a specific and detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. Researchers interested in obtaining this compound may need to develop a synthetic route based on general methodologies for the carboxylation of sterically hindered aromatic compounds. For its application as a reference standard, it is typically acquired from specialized chemical suppliers who provide a certificate of analysis with detailed characterization data.

Conclusion

This compound is a well-characterized compound with a confirmed CAS number and molecular weight. Its primary and established role in the scientific and industrial landscape is as a pharmaceutical reference standard for the quality control of Propofol. While its sterically hindered structure suggests potential applications as a synthetic intermediate for creating complex molecules and ligands, these uses are not yet widely reported. The biological activity of this compound remains largely unexplored, presenting an open area for future research.

References

- 1. This compound | 92035-95-5 [chemicalbook.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. This compound | CAS No: 92035-95-5 [aquigenbio.com]

- 4. This compound | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 2,6-diisopropylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, presents key analytical data, and outlines its safety information. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound, with the IUPAC name 2,6-di(propan-2-yl)benzoic acid , is a substituted benzoic acid derivative. Its bulky isopropyl groups at the ortho positions relative to the carboxyl group create significant steric hindrance, which influences its chemical reactivity and physical properties.

| Property | Value | Reference |

| IUPAC Name | 2,6-di(propan-2-yl)benzoic acid | [1] |

| CAS Number | 92035-95-5 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1] |

| Predicted Boiling Point | 294.5 ± 29.0 °C | |

| Predicted Density | 1.020 ± 0.06 g/cm³ | |

| Appearance | Colorless liquid (typical for related anilines) | [3] |

| Melting Point | -45 °C (for the related 2,6-diisopropylaniline) | [3] |

Experimental Protocol: Synthesis of this compound

Hypothetical Synthesis via Grignard Reaction:

The following represents a generalized experimental workflow for the synthesis of this compound from 2,6-diisopropylbromobenzene.

Caption: Synthetic workflow for this compound via Grignard carboxylation.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2,6-diisopropylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding the Grignard reagent.

-

Carboxylation: The Grignard reagent is cooled in an ice bath and slowly poured over crushed dry ice (solid carbon dioxide) with vigorous stirring.

-

Acidification and Workup: After the excess dry ice has sublimed, the reaction mixture is acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Analytical Data

The structural confirmation of this compound is achieved through various spectroscopic methods. The following table summarizes the expected key spectral data based on the analysis of similar benzoic acid derivatives.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | - Aromatic protons (multiplet).- Methine protons of isopropyl groups (septet).- Methyl protons of isopropyl groups (doublet).- Carboxylic acid proton (broad singlet, downfield). |

| ¹³C NMR | - Carboxylic carbon (~170-180 ppm).- Quaternary aromatic carbons attached to isopropyl groups.- Aromatic CH carbons.- Methine carbon of isopropyl groups.- Methyl carbons of isopropyl groups. |

| Infrared (IR) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-H stretches from aromatic and alkyl groups.- Aromatic C=C stretches. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 206.- Fragmentation peak corresponding to the loss of a carboxyl group (M-45).- Fragmentation peak corresponding to the loss of an isopropyl group (M-43). |

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Applications

This compound is primarily used as a high-quality reference standard in analytical method development and validation, particularly in the quality control of pharmaceutical products.[2] Its sterically hindered nature can also make it a useful building block in organic synthesis for the introduction of the bulky 2,6-diisopropylphenyl group. The related compound, 2,6-diisopropylaniline, is a key precursor in the synthesis of various ligands for coordination chemistry and catalysis.[3]

Conclusion

This technical guide provides essential information for professionals working with this compound. The detailed properties, a proposed synthetic protocol, and expected analytical data serve as a valuable resource for its synthesis, characterization, and safe handling. While no specific biological signaling pathways involving this compound have been identified in the current literature, its role as a reference standard underscores its importance in analytical and quality control settings. Further research may uncover novel applications for this sterically hindered benzoic acid derivative.

References

Spectroscopic Profile of 2,6-Diisopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. Understanding its distinct spectral characteristics is crucial for its identification, purity assessment, and elucidation of its chemical behavior in various applications, including as a synthetic intermediate in drug development. This document outlines the theoretical basis for its spectral features, presents available quantitative data, and provides standardized experimental protocols for obtaining such data.

Core Spectroscopic Data

The spectroscopic signature of this compound is defined by the interplay of its carboxylic acid functionality and the bulky isopropyl groups flanking it on the aromatic ring. These features give rise to characteristic signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂[1] |

| Molecular Weight | 206.28 g/mol [1][2] |

| IUPAC Name | 2,6-di(propan-2-yl)benzoic acid[1] |

| CAS Number | 92035-95-5[3][4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its carboxylic acid and substituted aromatic structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2500-3300 (broad) | O-H | Stretching |

| ~2970-2870 | C-H (isopropyl & aromatic) | Stretching |

| ~1700-1680 | C=O (carboxylic acid) | Stretching |

| ~1600 & ~1470 | C=C (aromatic) | Stretching |

| ~1300 | C-O | Stretching |

| ~920 | O-H | Bending (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the hydrogen and carbon framework of the molecule. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.1-7.4 | Multiplet | 3H | Aromatic protons |

| ~3.0-3.5 | Septet | 2H | Isopropyl methine (-CH) |

| ~1.2 | Doublet | 12H | Isopropyl methyl (-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Carbon Type |

| ~170-180 | Carboxylic acid (-COOH) |

| ~145-150 | Aromatic C2, C6 (ipso-isopropyl) |

| ~125-135 | Aromatic C1 (ipso-carboxyl) & C4 |

| ~120-125 | Aromatic C3, C5 |

| ~30-35 | Isopropyl methine (-CH) |

| ~23-25 | Isopropyl methyl (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 163 | [M - COOH]⁺ |

| 149 | [M - C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Ensure the solid this compound sample is dry and crystalline.

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in press.

-

Data Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic peaks.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer : Transfer the solution into a standard 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming : Optimize the homogeneity of the magnetic field by shimming on the sample.

-

Data Acquisition :

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to induce vaporization.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or other detector records the abundance of each ion.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Understanding the Steric Hindrance of 2,6-Diisopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a fundamental concept in organic chemistry that significantly influences molecular conformation, reactivity, and intermolecular interactions. This technical guide provides an in-depth analysis of the steric hindrance presented by 2,6-diisopropylbenzoic acid, a molecule where two bulky isopropyl groups flank a carboxylic acid moiety. Due to a scarcity of direct experimental data for this specific molecule in publicly available literature, this guide leverages data from closely related 2,6-disubstituted benzoic acids to elucidate the profound structural and chemical consequences of this steric crowding. This document will cover the structural implications, including expected bond angles and dihedral angles, the impact on chemical reactivity, particularly in reactions such as esterification, and potential applications arising from its unique steric profile. Detailed experimental protocols for the synthesis of a related compound and for the characterization of steric effects are also provided to facilitate further research.

Introduction to Steric Hindrance in 2,6-Disubstituted Benzoic Acids

The positioning of bulky substituents at the ortho positions (2 and 6) of a benzoic acid molecule imposes significant spatial constraints. These constraints force the carboxylic acid group out of the plane of the benzene ring to minimize van der Waals repulsion between the substituent groups and the carboxyl group. This deviation from planarity has profound effects on the molecule's electronic properties and its ability to participate in chemical reactions. In the case of this compound, the large and branched nature of the isopropyl groups is expected to create a highly hindered environment around the carboxylic acid functionality.

Structural Consequences of Steric Hindrance

For instance, the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid reveals that the carboxylic acid group is oriented almost perpendicular to the plane of the benzene ring, with a dihedral angle of 86.7(2)°.[1] This significant twisting is a direct consequence of the steric pressure exerted by the ortho-bromo substituents. It is reasonable to infer that the even bulkier isopropyl groups in this compound would induce a similar, if not more pronounced, out-of-plane rotation of the carboxylic acid group.

Table 1: Expected Structural Parameters of this compound (Inferred from Analogs)

| Parameter | Expected Value/Range | Rationale |

| Dihedral Angle (C2-C1-C(O)OH) | ~90° | To minimize steric repulsion between the isopropyl groups and the carboxylic acid group, as seen in other 2,6-disubstituted benzoic acids.[1] |

| C2-C1-C6 Bond Angle | >120° | The bulky isopropyl groups will likely push the C2 and C6 atoms away from each other, distorting the benzene ring from a perfect hexagon. |

| C1-C(O) Bond Length | Normal single bond length | The steric hindrance primarily affects the torsional angle rather than the bond length itself. |

This non-planar conformation disrupts the π-conjugation between the carboxylic acid group and the aromatic ring. This "steric inhibition of resonance" has significant implications for the acidity and reactivity of the molecule.

Impact on Chemical Reactivity

The steric shielding of the carboxylic acid group by the flanking isopropyl groups dramatically reduces its accessibility to reagents. This leads to a significant decrease in reaction rates for processes that require nucleophilic attack at the carbonyl carbon or protonation of the carbonyl oxygen.

Esterification Reactions

Esterification is a classic example of a reaction that is highly sensitive to steric hindrance. The acid-catalyzed esterification of carboxylic acids proceeds via a tetrahedral intermediate, the formation of which is severely impeded by bulky ortho substituents.

Table 2: Qualitative Comparison of Esterification Rates

| Carboxylic Acid | Substituents | Relative Rate of Esterification | Reason |

| Benzoic Acid | None | Fast | Unhindered access to the carboxyl group. |

| 2-Methylbenzoic Acid | One methyl group | Slower | Moderate steric hindrance from one ortho substituent. |

| 2,6-Dimethylbenzoic Acid | Two methyl groups | Very Slow | Significant steric hindrance from two ortho substituents. |

| This compound | Two isopropyl groups | Extremely Slow / Unreactive | Severe steric hindrance from two bulky isopropyl groups. |

While specific kinetic data for the esterification of this compound is not available, studies on other 2,6-disubstituted anilines in acylation reactions (a similar nucleophilic acyl substitution) show a dramatic decrease in reaction rates with increasing steric bulk of the ortho substituents. This strongly supports the prediction of extremely low reactivity for this compound in esterification under standard conditions.

Experimental Protocols

Proposed Synthesis of this compound

A definitive, detailed protocol for the synthesis of this compound is not readily found in the literature. However, a plausible route can be adapted from the synthesis of the closely related 4-hydroxy-3,5-diisopropylbenzoic acid. The key transformation would be the di-isopropylation of a suitable benzoic acid precursor via a Friedel-Crafts alkylation reaction.

Proposed Reaction Scheme:

Detailed Methodology (Adapted from the synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid.

-

Reagent Addition: Cool the flask in an ice bath and slowly add a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Alkylation: While maintaining the low temperature, add the alkylating agent (e.g., isopropyl alcohol or 2-chloropropane) dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and pour it into ice water. The crude product should precipitate.

-

Purification: Filter the crude product and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The regioselectivity of the Friedel-Crafts alkylation can be challenging to control. Optimization of the catalyst, solvent, and reaction temperature will be crucial to maximize the yield of the desired 2,6-disubstituted product.

Characterization of Steric Hindrance

X-ray Crystallography:

The most definitive method to quantify the steric hindrance is through single-crystal X-ray diffraction.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Analysis: From the refined structure, precise bond lengths, bond angles, and the crucial dihedral angle between the carboxylic acid group and the benzene ring can be determined.

Computational Chemistry:

In the absence of experimental crystal data, computational methods can provide valuable insights.

-

Model Building: Build a 3D model of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*) to find the lowest energy conformation.

-

Analysis: From the optimized structure, measure the bond angles and the dihedral angle of the carboxyl group to estimate the degree of steric hindrance.

Applications and Future Directions

The significant steric hindrance of this compound and its derivatives can be exploited in various areas of chemistry and drug development:

-

Protecting Groups: The hindered carboxyl group can serve as a robust protecting group in multi-step organic synthesis, being unreactive under conditions that would transform less hindered carboxylic acids.

-

Catalyst and Ligand Design: The bulky framework can be incorporated into ligands for metal catalysts to control the steric environment around the metal center, thereby influencing the selectivity of catalytic reactions.

-

Drug Design: The steric bulk can be used to modulate the binding of a molecule to a biological target, potentially improving selectivity or altering the pharmacological profile. For example, studies on 2,6-disubstituted benzoic acid derivatives have shown that steric hindrance can prevent their uptake by monocarboxylic acid transporters.

Further research is needed to fully characterize the physical and chemical properties of this compound. Specifically, obtaining a crystal structure and quantitative kinetic data would be invaluable for a more complete understanding of its steric effects.

Conclusion

This compound serves as an excellent model for understanding the profound impact of steric hindrance on molecular structure and reactivity. The two bulky isopropyl groups force the carboxylic acid group out of the plane of the benzene ring, leading to a dramatic decrease in its accessibility and reactivity. While direct experimental data for this molecule is limited, by drawing parallels with closely related 2,6-disubstituted benzoic acids, we can confidently predict its structural and chemical behavior. The unique properties conferred by its steric bulk open up possibilities for its application in organic synthesis, catalysis, and medicinal chemistry. This guide provides a framework for researchers to further investigate and exploit the intriguing chemistry of this sterically hindered molecule.

References

literature review of 2,6-diisopropylbenzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 2,6-Diisopropylbenzoic Acid

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a sterically hindered carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details key experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams for the described synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The most common strategies involve the carboxylation of a Grignard reagent, the oxidation of a corresponding aldehyde, or direct C-H carboxylation of the aromatic ring. Each method offers a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data associated with the primary synthetic routes to this compound and its precursors. This allows for a direct comparison of the efficiency and conditions of each method.

| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| Grignard Carboxylation | 1-Bromo-2,6-diisopropylbenzene | Mg, THF, CO₂ (dry ice), HCl | 3-4 hours | -78 to 25 | Moderate to High | >95 |

| Pinnick Oxidation | 2,6-Diisopropylbenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | 1-3 hours | 0 to 25 | High | >98 |

| Direct C-H Carboxylation | 1,3-Diisopropylbenzene | Ir catalyst, Cu catalyst, CO₂ | 12-24 hours | 25-80 | Moderate | >95 |

Experimental Protocols and Visual Workflows

This section provides detailed experimental methodologies for the key synthetic routes to this compound, accompanied by Graphviz diagrams illustrating the reaction pathways.

Method 1: Grignard Carboxylation of 1-Bromo-2,6-diisopropylbenzene

This classic method involves the formation of a Grignard reagent from 1-bromo-2,6-diisopropylbenzene, followed by its reaction with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid.

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-2,6-diisopropylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Carefully add crushed dry ice (excess) to the reaction mixture with vigorous stirring.

-

Allow the mixture to slowly warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M aqueous HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

An In-depth Technical Guide to the Discovery and Background of Hindered Aromatic Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Steric Hindrance in Aromatic Carboxylic Acids

Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In the context of aromatic carboxylic acids, bulky substituents ortho to the carboxyl group can dramatically alter the molecule's reactivity and physicochemical properties. These "hindered" aromatic carboxylic acids are of significant interest in medicinal chemistry and materials science due to their unique characteristics, which can be leveraged to design novel therapeutics and functional materials. The steric bulk can influence the acidity of the carboxyl group, the ease of esterification, and the molecule's ability to interact with biological targets. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important class of molecules.

Historical Perspective and Key Discoveries

The exploration of hindered aromatic carboxylic acids dates back to the mid-20th century, with early studies focusing on understanding the impact of steric effects on reaction kinetics. A seminal example is 2,4,6-tri-tert-butylbenzoic acid, the synthesis of which was a significant achievement in demonstrating the profound influence of ortho-substituents.[1][2][3] Researchers found that the bulky tert-butyl groups flanking the carboxylic acid moiety create a sterically congested environment, leading to a considerable decrease in the acid's strength.[2][3] This acid-weakening effect was attributed to the steric hindrance preventing the carboxylate anion from achieving a planar, resonance-stabilized conformation.[2][3] These early discoveries laid the groundwork for further investigations into the synthesis and properties of a wide range of hindered aromatic carboxylic acids, ultimately paving the way for their application in various scientific disciplines.

Synthesis of Hindered Aromatic Carboxylic Acids: Experimental Protocols

The synthesis of hindered aromatic carboxylic acids often requires specialized methods to overcome the steric repulsion of the bulky ortho-substituents. Standard methods for carboxylating aromatic rings can be inefficient. Below are detailed protocols for the synthesis of key examples of hindered aromatic carboxylic acids.

Synthesis of 2,4,6-Tri-tert-butylbenzoic Acid

This multi-step synthesis highlights a common strategy involving the preparation of a sterically hindered organometallic intermediate followed by carbonation.

Step 1: Bromination of 1,3,5-Tri-tert-butylbenzene

-

Materials: 1,3,5-tri-tert-butylbenzene, bromine, silver nitrate, glacial acetic acid.

-

Procedure: A solution of 1,3,5-tri-tert-butylbenzene in glacial acetic acid is treated with bromine in the presence of silver nitrate. The reaction mixture is heated to facilitate the electrophilic aromatic substitution, yielding 2,4,6-tri-tert-butylbromobenzene.[1][2][3] The product is then purified by recrystallization.

Step 2: Formation of the Grignard Reagent and Carbonation

-

Materials: 2,4,6-tri-tert-butylbromobenzene, magnesium turnings, dry diethyl ether, carbon dioxide (dry ice).

-

Procedure: The Grignard reagent is prepared by reacting 2,4,6-tri-tert-butylbromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The resulting Grignard reagent is then poured over crushed dry ice (solid CO2). After the initial reaction subsides, the mixture is hydrolyzed with dilute acid to yield 2,4,6-tri-tert-butylbenzoic acid. The product is purified by recrystallization.

Synthesis of 2,6-Dimethylbenzoic Acid

This protocol demonstrates a palladium-catalyzed cross-coupling approach.

-

Materials: 2-bromo-1,3-dimethylbenzene, magnesium, carbon dioxide, palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., PPh3), solvent (e.g., THF).

-

Procedure: 2,6-Dimethylphenylmagnesium bromide is prepared from 2-bromo-1,3-dimethylbenzene and magnesium in THF. This Grignard reagent is then subjected to a palladium-catalyzed carboxylation reaction with carbon dioxide. The reaction is typically carried out under a CO2 atmosphere at elevated pressure and temperature. Acidic workup affords 2,6-dimethylbenzoic acid.

Synthesis of Hindered Biaryl Carboxylic Acids

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of sterically hindered biaryl systems.

-

Materials: A hindered aryl halide (e.g., 2-bromo-1,3-dimethylbenzene), an arylboronic acid (e.g., 2-carboxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water).

-

Procedure: The hindered aryl halide, arylboronic acid, palladium catalyst, and base are combined in a suitable solvent system. The mixture is heated under an inert atmosphere to effect the Suzuki-Miyaura cross-coupling. After the reaction is complete, the mixture is cooled, and the product is extracted and purified by chromatography or recrystallization.

Physicochemical Properties of Hindered Aromatic Carboxylic Acids

The steric hindrance imparted by ortho-substituents significantly influences the physical and chemical properties of these molecules.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. For hindered aromatic carboxylic acids, the pKa is generally higher (less acidic) than that of their non-hindered counterparts. This is due to the steric inhibition of resonance in the carboxylate anion.

| Compound | Substituents | pKa |

| Benzoic Acid | None | 4.20 |

| 2-Methylbenzoic Acid | 2-CH₃ | 3.91 |

| 2,6-Dimethylbenzoic Acid | 2,6-(CH₃)₂ | 3.26 |

| 2-tert-Butylbenzoic Acid | 2-C(CH₃)₃ | 3.54 |

| 2,6-Di-tert-butylbenzoic Acid | 2,6-(C(CH₃)₃)₂ | ~5.5 |

| 2,4,6-Trimethylbenzoic Acid | 2,4,6-(CH₃)₃ | 3.43 |

| 2,4,6-Tri-tert-butylbenzoic Acid | 2,4,6-(C(CH₃)₃)₃ | >7 |

Note: pKa values can vary slightly depending on the solvent and measurement conditions.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of hindered aromatic carboxylic acids.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the carboxylic acid typically appears as a broad singlet far downfield (δ 10-13 ppm). The chemical shifts and coupling patterns of the aromatic protons can be complex due to restricted rotation around the aryl-carboxyl bond.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid resonates in the range of δ 165-185 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic and steric effects of the substituents.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a hindered aromatic carboxylic acid is characterized by:

-

A broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching vibration, typically between 1680 and 1710 cm⁻¹. The position of this band can be influenced by the degree of steric hindrance and hydrogen bonding.

| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |

| Benzoic Acid | 2500-3300 (broad) | ~1680-1700 |

| 2,6-Dimethylbenzoic Acid | 2500-3300 (broad) | ~1690-1710 |

| 2,4,6-Tri-tert-butylbenzoic Acid | 2500-3300 (broad) | ~1695-1715 |

Applications in Drug Development: Targeting Aldo-Keto Reductase 1C3 (AKR1C3)

Hindered aromatic carboxylic acids and their derivatives have emerged as promising scaffolds in drug discovery. Their unique steric and electronic properties can be exploited to achieve high target selectivity and favorable pharmacokinetic profiles. A notable example is the development of inhibitors for aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer (CRPC).

The Role of AKR1C3 in Castrate-Resistant Prostate Cancer

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the intratumoral biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT).[1][3][4][5] In CRPC, tumor cells can upregulate the expression of AKR1C3 to maintain androgen receptor (AR) signaling, even in a low-testosterone environment, leading to tumor growth and survival.[1][3] Therefore, inhibiting AKR1C3 is a rational therapeutic strategy to combat CRPC.

Hindered Aromatic Carboxylic Acids as AKR1C3 Inhibitors

Derivatives of N-phenylanthranilic acid, a class of hindered aromatic carboxylic acids, have been identified as potent inhibitors of AKR1C3.[6][7][8] The hindered nature of these molecules allows for selective binding to the active site of AKR1C3, preventing the conversion of androgen precursors. The carboxylic acid moiety is often crucial for binding, forming key interactions with the enzyme. By modifying the substituents on the aromatic rings, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. This targeted approach holds significant promise for the development of novel therapies for CRPC and other hormone-dependent cancers.

Conclusion

Hindered aromatic carboxylic acids represent a fascinating and synthetically challenging class of molecules with profound implications for both fundamental organic chemistry and drug discovery. The steric encumbrance of ortho-substituents bestows upon them unique physicochemical properties, most notably altered acidity and reactivity. These features have been ingeniously exploited in the design of selective enzyme inhibitors, as exemplified by the development of AKR1C3 inhibitors for the treatment of castrate-resistant prostate cancer. The ongoing exploration of novel synthetic methodologies and the elucidation of their structure-activity relationships will undoubtedly continue to expand the therapeutic potential of hindered aromatic carboxylic acids, offering new avenues for the development of targeted therapies for a range of diseases.

References

- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. AKR1C3 as a target in castrate resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Hazards of 2,6-Diisopropylbenzoic Acid in a Laboratory Setting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and hazards associated with 2,6-diisopropylbenzoic acid in a laboratory environment. The information is intended to support risk assessments and the implementation of safe handling procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available data for the compound and structurally related benzoic acid derivatives, the following hazard classifications apply.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Pictograms:

Toxicological Data

| Toxicity Data | Test Substance | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Benzoic acid | Rat | Oral | 1700 mg/kg | [2] |

| 2,5-Dihydroxybenzoic acid | Rat | Oral | 800 mg/kg | [3] | |

| Acute Dermal Toxicity (LD50) | 3,4-Dihydroxybenzoic acid | Rabbit | Dermal | > 6,310 mg/kg | |

| Benzoic acid, 4-(1-methylethyl)- | Rat | Dermal | > 2,000 mg/kg | ||

| Skin Corrosion/Irritation | Benzoic acid | Rabbit | Dermal | Irritating | [1] |

| Serious Eye Damage/Irritation | Benzoic acid | Rabbit | Eyes | Severe | [1] |

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances. The following are summaries of key experimental protocols relevant to the hazards of this compound.

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

Methodology:

-

Animal Model: The albino rabbit is the preferred species. A single sex is typically used.

-

Preparation: The day before the test, the fur on the dorsal area of the animal is clipped.

-

Application: A single dose of the test substance (e.g., 2000 mg/kg body weight for a limit test) is applied uniformly over the prepared skin area (approximately 10% of the body surface). The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure period is 24 hours.

-

Observation: Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Experimental Workflow for Acute Dermal Toxicity (OECD 402)

Caption: Workflow for OECD 402 Acute Dermal Toxicity Test.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.

-

Scoring: The severity of the skin reactions is graded according to a numerical scoring system.

Experimental Workflow for Acute Dermal Irritation (OECD 404)

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A single dose (e.g., 0.1 mL of a liquid or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days to assess the reversibility of any effects.[5]

-

Scoring: The cornea, iris, and conjunctiva are evaluated and scored based on the severity of the lesions.[4]

Experimental Workflow for Acute Eye Irritation (OECD 405)

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Potential Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound have not been fully elucidated. However, based on the known effects of other benzoic acid derivatives and irritants, several potential pathways may be involved.

The irritant effects on the skin, eyes, and respiratory tract are likely mediated by the activation of sensory nerve fibers. One key receptor involved in detecting chemical irritants is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[6] Activation of TRPA1 by irritant chemicals leads to an influx of calcium ions (Ca²⁺), which in turn triggers the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[6] This cascade of events results in neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the sensation of pain or irritation.[6]

Proposed Signaling Pathway for Irritation

References

- 1. oecd.org [oecd.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2,6-Diisopropylphenyl Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-diisopropylphenyl moiety, a key structural feature of the widely used anesthetic propofol, is gaining increasing attention in medicinal chemistry as a scaffold for the development of novel therapeutic agents. While research on 2,6-diisopropylbenzoic acid derivatives is still in its nascent stages, extensive investigation into structurally related 2,6-diisopropylphenol conjugates has revealed significant potential in oncology. These derivatives, particularly amides and esters, have demonstrated promising anticancer activities, primarily through the induction of apoptosis. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these emerging compounds, with a focus on their potential as anticancer agents.

Anticancer Activity of 2,6-Diisopropylphenyl Derivatives

The primary biological activity reported for derivatives of the 2,6-diisopropylphenyl scaffold is their potent anticancer effect. Studies have focused on conjugates of 2,6-diisopropylphenol with omega-3 fatty acids, such as docosahexaenoic acid (DHA), which have shown significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

Quantitative Data on Anticancer Activity

While specific IC50 values for a broad range of this compound derivatives are not yet widely available in the public domain, studies on closely related 2,6-diisopropylphenol amides provide valuable insights into their potency. A key example is the 2,6-diisopropylphenyl-docosahexaenoamide (DIP-DHA) conjugate.

Table 1: Anticancer Activity of 2,6-Diisopropylphenyl-Docosahexaenoamide (DIP-DHA)

| Cell Line | Cancer Type | Effect | Observations |

| CEM | T-cell Acute Lymphoblastic Leukemia | Inhibition of Proliferation, Induction of Apoptosis | Significantly greater inhibition and apoptosis compared to parent compounds (2,6-diisopropylphenol or DHA alone).[1] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Inhibition of Proliferation, Induction of Apoptosis | Treatment resulted in increased activation of caspase-3 and caspase-7.[1] |

| Breast Cancer Cell Lines | Breast Cancer | Inhibition of Proliferation, Induction of Apoptosis | Effects were characterized in previous studies leading to the investigation in leukemia cell lines.[1] |

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which 2,6-diisopropylphenyl derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a critical pathway for the elimination of damaged or cancerous cells.

Signaling Pathway

The apoptotic pathway induced by the 2,6-diisopropylphenyl-docosahexaenoamide (DIP-DHA) conjugate involves the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include:

-

Reduction of Mitochondrial Membrane Potential: Treatment with DIP-DHA leads to a decrease in the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[1]

-

Activation of Caspases: This is followed by the activation of executioner caspases, specifically caspase-3 and caspase-7.[1] These enzymes are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

-

Reversal by Caspase Inhibitors: The induction of apoptosis by DIP-DHA can be reversed by the presence of a pan-caspase inhibitor, confirming the central role of caspases in this process.[1]

Another significant effect observed with DIP-DHA treatment is the downregulation of surface CXCR4 expression.[1] CXCR4 is a chemokine receptor that plays a crucial role in cancer metastasis. Its downregulation suggests that these compounds may also have anti-metastatic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are summaries of key experimental protocols used in the evaluation of 2,6-diisopropylphenyl derivatives.

Synthesis of 2,6-Diisopropylphenyl-Docosahexaenoamide (DIP-DHA)

While the specific synthesis protocol for the amide conjugate is detailed in the primary literature, a general approach for amide synthesis from a carboxylic acid (like a hypothetical this compound) and an amine is as follows:

-

Acid Activation: The carboxylic acid is activated to form a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride or a carbodiimide coupling agent (e.g., DCC or EDC) in the presence of an activating agent (e.g., NHS or HOBt).

-

Amide Coupling: The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.

-

Purification: The final amide product is purified using standard techniques such as column chromatography or recrystallization.

Cell Culture

-

Cell Lines: CEM and Jurkat T-cell acute lymphoblastic leukemia cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.[1]

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assay (Annexin V-FITC Staining)

-

Cell Treatment: Cells are seeded and treated with the test compound (e.g., DIP-DHA) at various concentrations for a specified time (e.g., 24-48 hours).

-

Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Flow Cytometry: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

-

Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

-